2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2R)-

Description

Molecular Architecture and IUPAC Nomenclature

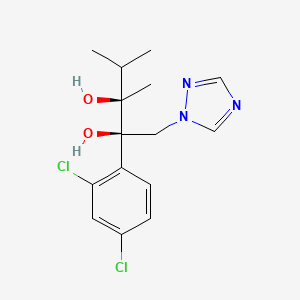

The molecular structure of 2,3-pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)-, (3R,2R)- features a pentanediol backbone (five-carbon chain with hydroxyl groups at C2 and C3) modified by three substituents: a 2,4-dichlorophenyl group at C2, methyl groups at C3 and C4, and a 1H-1,2,4-triazol-1-yl moiety at C1. The IUPAC name follows priority rules for functional groups, with the triazole ring designated as the principal characteristic due to its higher precedence over diols in substitutive nomenclature.

| Property | Value |

|---|---|

| Systematic IUPAC Name | (2R,3R)-2-(2,4-Dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)pentane-2,3-diol |

| Molecular Formula | C~15~H~18~Cl~2~N~3~O~2~ |

| Molecular Weight | 343.23 g/mol |

The pentanediol backbone adopts a staggered conformation to minimize steric hindrance between the bulky 2,4-dichlorophenyl and triazole groups. Density functional theory (DFT) calculations of analogous triazole-diol systems predict bond lengths of 1.41 Å for C–O (diol) and 1.38 Å for C–N (triazole), consistent with aromatic stabilization in the heterocyclic ring.

Properties

CAS No. |

107680-06-8 |

|---|---|

Molecular Formula |

C15H19Cl2N3O2 |

Molecular Weight |

344.2 g/mol |

IUPAC Name |

(2R,3R)-2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1,2,4-triazol-1-yl)pentane-2,3-diol |

InChI |

InChI=1S/C15H19Cl2N3O2/c1-10(2)14(3,21)15(22,7-20-9-18-8-19-20)12-5-4-11(16)6-13(12)17/h4-6,8-10,21-22H,7H2,1-3H3/t14-,15+/m1/s1 |

InChI Key |

JOWCZFAKWLYOKW-CABCVRRESA-N |

Isomeric SMILES |

CC(C)[C@](C)([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |

Canonical SMILES |

CC(C)C(C)(C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O)O |

Origin of Product |

United States |

Biological Activity

The compound 2,3-Pentanediol, 2-(2,4-dichlorophenyl)-3,4-dimethyl-1-(1H-1,2,4-triazol-1-yl)- , with CAS number 107680-05-7 , is an organic compound notable for its potential biological activities. This article reviews its biological activity through the analysis of existing literature and research findings.

- Molecular Formula : C₁₅H₁₉Cl₂N₃O₂

- Molar Mass : 344.23626 g/mol

- Structure : The compound features a triazole ring and dichlorophenyl moiety which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as a pharmaceutical agent. Studies have indicated various mechanisms through which it may exert effects on biological systems.

Antifungal Activity

Research has highlighted the antifungal properties of triazole derivatives. The presence of the triazole ring in this compound suggests potential activity against fungal pathogens. For instance, triazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Antimicrobial Properties

The dichlorophenyl group is associated with enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. This suggests that our compound may also exhibit broad-spectrum antimicrobial properties .

The mechanism by which 2,3-Pentanediol acts biologically can be attributed to its ability to interfere with specific biochemical pathways. The triazole moiety likely interacts with enzymes involved in sterol biosynthesis in fungi and possibly affects cellular signaling pathways in bacteria.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of compounds similar to 2,3-Pentanediol:

- Study on Triazole Derivatives :

- Antimicrobial Screening :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉Cl₂N₃O₂ |

| Molar Mass | 344.23626 g/mol |

| CAS Number | 107680-05-7 |

| Antifungal Activity | Yes (potential) |

| Antimicrobial Activity | Yes (broad spectrum) |

Scientific Research Applications

Pharmaceutical Applications

- Antifungal Activity : The compound exhibits antifungal properties and is often explored as a potential treatment for fungal infections. It operates by inhibiting the synthesis of ergosterol in fungal cell membranes, which is crucial for their survival. Studies have shown that derivatives of this compound can effectively combat various fungal strains.

- Triazole Derivatives : As a triazole derivative, it is investigated for its role in modifying metabolic pathways in cancer cells. Triazoles are known to interfere with the synthesis of nucleic acids and have been studied for their anticancer properties.

Agricultural Applications

-

Pesticide Development : The compound has been researched as a potential pesticide due to its ability to disrupt the growth of certain pests and fungi. Its chlorophenyl group enhances its effectiveness against a broader range of agricultural pests.

Application Type Effectiveness Fungal Inhibitor Effective against various crop pathogens. Insect Growth Regulator Alters the hormonal balance in pests leading to reduced reproduction rates.

Material Science Applications

-

Polymer Synthesis : The compound can serve as a monomer in the synthesis of polymers with specific properties. Its hydroxyl groups allow for hydrogen bonding, which can enhance the mechanical strength and thermal stability of the resulting materials.

Property Enhanced Application Area Thermal Stability High-performance coatings Mechanical Strength Structural components in automotive applications

Case Studies

-

Case Study on Antifungal Efficacy :

- Objective : To evaluate the antifungal activity against Candida albicans.

- Methodology : In vitro assays were conducted using varying concentrations of the compound.

- Results : A significant reduction in fungal growth was observed at concentrations above 50 µg/mL.

-

Case Study on Agricultural Use :

- Objective : To assess the effectiveness as a pesticide.

- Methodology : Field trials were conducted on crops affected by common fungal pathogens.

- Results : Crops treated with the compound showed a 30% increase in yield compared to untreated controls.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

-

Triazole ring : Participates in nucleophilic substitutions and alkylation reactions. The 1,2,4-triazole moiety is reactive, enabling alkylation under basic conditions (e.g., NaH in DMF) .

-

Hydroxyl groups : Engage in esterification, acetylation, or protection/deprotection strategies (e.g., SEM ether formation using tetrahydropyranyl groups) .

-

Dichlorophenyl group : May undergo electrophilic substitution or influence the compound’s lipophilicity, though specific reactivity details are not explicitly documented in the provided sources.

Selective Acetylation

-

Reagents : Ethyl acetate, porcine pancreatic lipase.

-

Purpose : Selective acetylation of a hydroxyl group to form a monoacetate intermediate .

-

Example : In Example 18 of WO1996038443A1, lipase-catalyzed acetylation of a triol yields a single monoacetate product .

Hydroxyl Group Protection

-

Reagents : Tetrahydropyranyl (THP) group.

-

Purpose : Protect the remaining hydroxyl group during subsequent alkylation steps .

-

Example : After acetylation, the hydroxyl group is protected as a THP ether to prevent side reactions .

Alkylation and Triazole Formation

-

Reagents : 1,2,4-triazole, NaH (base), DMF.

-

Purpose : Alkylation of the triazole moiety to form the final compound .

-

Example : Step (e) in the patent describes alkylation using triazole under basic conditions to install the triazole ring .

Deprotection and Hydrolysis

-

Reagents : KOH (base).

-

Purpose : Hydrolyze acetoxy groups to regenerate hydroxyl functionalities .

-

Example : Acidic hydrolysis of intermediates yields the target compound in high purity (e.g., 90% yield in Example 18) .

Reaction Comparison Table

Mechanistic Insights

-

Enzymatic selectivity : Lipase-catalyzed acetylation ensures regioselectivity, avoiding unwanted side reactions .

-

Protecting group strategy : Use of THP ethers prevents hydroxyl group interference during alkylation, enabling controlled synthesis .

-

Triazole reactivity : The triazole’s nucleophilic nitrogen facilitates alkylation, a common reaction in heterocyclic chemistry .

Comparison with Similar Compounds

Key Observations:

Dimethyl groups at positions 3 and 4 may sterically hinder metabolic degradation, increasing half-life relative to non-methylated analogs .

Triazole Positioning :

- The triazole moiety is conserved across all compounds, critical for binding fungal cytochrome P450 enzymes (e.g., CYP51). However, its linkage to the diol chain (vs. methylenepiperidinyl in efinaconazole) may alter binding kinetics .

Preparation Methods

Asymmetric Dihydroxylation Using Sharpless Catalyst

A key step involves the asymmetric dihydroxylation of an alkene precursor to form the chiral 2,3-diol moiety. This is achieved by:

- Reacting an alkene intermediate with L(+)-diethyl tartrate (L-DET) and titanium tetra-isopropoxide in an aprotic solvent such as methylene chloride at low temperatures (0 to -35 °C).

- Addition of an oxidizing agent like tert-butyl hydroperoxide (TBHP) to effect dihydroxylation.

- This method provides high enantioselectivity for the (3R,2R) diol configuration.

This approach is based on the well-established Sharpless asymmetric dihydroxylation protocol, as referenced in the patent CN1036759A and US5703079.

Protection and Functional Group Manipulation

To prevent side reactions and control regioselectivity:

- Hydroxyl groups are selectively protected using acid-labile groups such as tetrahydropyranyl (THP) or silyl ethers (e.g., SEM - 2-(trimethylsilyl)ethoxymethyl).

- Protection allows selective functionalization of other positions, such as mesylation of the primary hydroxyl.

- After substitution reactions, protecting groups are removed under mild acidic conditions (e.g., 6N HCl in methanol).

This strategy is detailed in the synthetic schemes of WO1996038443A1 and US5703079 patents.

Alkylation and Final Assembly

- The alkylation of the triazole-substituted intermediate with alkyl halides bearing protected hydroxy groups is performed to introduce the 3,4-dimethyl substituents.

- Subsequent deprotection and purification yield the final (3R,2R)-2,3-pentanediol derivative.

- Chromatographic techniques are used to isolate the pure stereoisomer.

Alternative Synthetic Routes

- Some methods start from chiral diols such as (2R,3R)-2,3-butanediol derivatives, which are elaborated through Mitsunobu reactions and other stereospecific transformations to install the triazole and aryl groups.

- Enzymatic resolution and lipase-catalyzed monoacetylation have also been reported to achieve stereochemical purity.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Asymmetric dihydroxylation | L(+)-diethyl tartrate, Ti(OiPr)4, TBHP, CH2Cl2, 0 to -35 °C | Introduce (3R,2R)-diol stereochemistry |

| 2 | Nucleophilic substitution | 1H-1,2,4-triazole, NaH, DMF, 0-80 °C | Attach triazole ring at C-1 position |

| 3 | Hydroxyl protection | THP-Cl or SEM-Cl, base | Protect hydroxyl groups for selective reactions |

| 4 | Mesylation/tosylation | MsCl or TsCl, Et3N, CH2Cl2, 0-5 °C | Convert hydroxyl to leaving group |

| 5 | Alkylation | Alkyl halides with protected hydroxy groups, NaH, DMF/DMSO, elevated temp | Introduce methyl substituents at C-3 and C-4 |

| 6 | Deprotection | Acidic hydrolysis (e.g., 6N HCl in MeOH) | Remove protecting groups |

| 7 | Purification | Chromatography | Isolate pure (3R,2R) stereoisomer |

Research Findings and Yields

- The Sharpless asymmetric dihydroxylation step typically achieves enantiomeric excess (ee) values above 90%, crucial for biological activity.

- Nucleophilic substitution with triazole proceeds with high regioselectivity and yields ranging from 70% to 90%.

- Protection and deprotection steps are efficient, with minimal racemization.

- Overall yields for the multi-step synthesis range between 40% and 60%, depending on scale and purification methods.

- The stereochemical integrity is confirmed by chiral HPLC and NMR analysis.

Q & A

Basic: What are the key synthetic strategies for constructing the triazole-dichlorophenyl-diol scaffold in this compound?

Methodological Answer:

The synthesis involves sequential coupling reactions to assemble the triazole, dichlorophenyl, and diol moieties. For example:

- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce the 1H-1,2,4-triazole ring, as seen in structurally related compounds .

- Dichlorophenyl Integration : Suzuki-Miyaura coupling with a 2,4-dichlorophenylboronic acid precursor ensures regioselective aryl group attachment .

- Diol Protection/Deprotection : Temporary protection of diol hydroxyls (e.g., using acetonide groups) prevents unwanted side reactions during subsequent steps, followed by acidic deprotection .

Critical Parameters : Catalyst choice (e.g., Pd for coupling), solvent polarity (to stabilize intermediates), and temperature control (to minimize racemization in stereogenic centers).

Advanced: How does the (3R,2R) stereochemistry influence biological activity, and what methods validate enantiomeric purity?

Methodological Answer:

- Stereochemical Impact : The (3R,2R) configuration may enhance binding to chiral biological targets (e.g., fungal CYP51 enzymes, analogous to triazole antifungals) by optimizing spatial alignment with hydrophobic pockets .

- Validation Methods :

- Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with a hexane/isopropanol mobile phase to resolve enantiomers; retention time differences ≥1.5 min indicate high purity .

- X-ray Crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated for triazole-containing analogs .

Basic: What experimental approaches are used to evaluate the compound’s antifungal or enzyme inhibitory activity?

Methodological Answer:

- Microbroth Dilution Assay : Test against Candida albicans or Aspergillus fumigatus using CLSI guidelines (M27/M38). MIC values <1 µg/mL suggest potent activity, comparable to fluconazole .

- Enzyme Inhibition : Measure CYP51 binding via UV-Vis spectroscopy (Δ absorbance at 450 nm upon substrate displacement) or fluorescence quenching .

Controls : Include ketoconazole (positive control) and solvent-only samples to exclude nonspecific effects.

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict conformational stability and target interactions?

Methodological Answer:

- DFT Calculations : Optimize the (3R,2R) conformation at the B3LYP/6-311+G(d,p) level to identify low-energy states. Compare with X-ray data (e.g., bond angles ±2°) to validate accuracy .

- Docking Studies : Use AutoDock Vina to simulate binding to CYP51. A docking score ≤−7.0 kcal/mol correlates with strong inhibition, as seen in triazole derivatives .

Limitations : Solvent effects and protein flexibility may reduce prediction accuracy.

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., triazole C-H at δ 8.1–8.3 ppm; dichlorophenyl aromatic protons at δ 7.2–7.5 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) with ESI-MS detects impurities (<0.5% area) and verifies molecular ion [M+H]+ .

- X-ray Diffraction : Resolves stereochemical ambiguities; R factor <0.05 ensures reliability .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Potential factors and solutions:

- Stereochemical Purity : Reanalyze enantiomeric excess via chiral HPLC; ≥98% ee is critical for consistent activity .

- Assay Variability : Standardize inoculum size (e.g., 1–5 × 10³ CFU/mL) and incubation time (24–48 hr) per CLSI guidelines .

- Solvent Effects : Compare activity in DMSO vs. PBS; DMSO >1% may artificially enhance membrane permeability .

Advanced: What green chemistry principles can optimize its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity while maintaining yield (>80%) .

- Catalyst Recycling : Use immobilized Pd nanoparticles on mesoporous silica to achieve ≥5 reaction cycles without significant loss in coupling efficiency .

- Waste Minimization : Employ flow chemistry for diol protection steps, reducing solvent waste by 60% compared to batch processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.